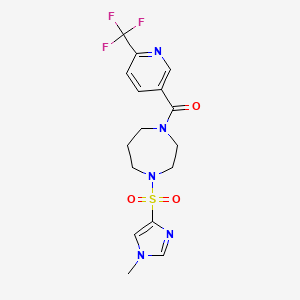

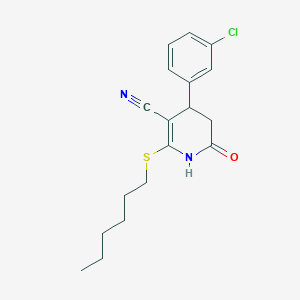

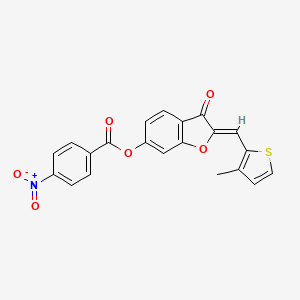

5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide is a synthetic compound with a diverse array of applications in various scientific fields. This molecule combines a bromine-substituted furan ring, a methylated nitrogen atom, and a pyridazinyl-phenyl ether linkage, offering a unique structure that contributes to its broad chemical and biological reactivity.

Aplicaciones Científicas De Investigación

5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide has significant utility in:

Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and synthetic methodologies.

Biology: : The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to insights into biochemical pathways.

Medicine: : It may be explored for its therapeutic potential, including its activity against certain diseases or conditions, given its ability to interact with specific molecular targets.

Industry: : The compound could be employed in the development of novel materials, such as polymers or advanced composites, benefiting from its distinctive chemical properties.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Irrit. . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the core furan ring structure. Initial bromination of furan is achieved using bromine or N-bromosuccinimide under controlled conditions. The subsequent carboxamidation involves the introduction of an amide group through a reaction with methylamine. The final step involves the formation of the pyridazinyl-phenyl ether linkage using a palladium-catalyzed coupling reaction.

Industrial Production Methods

On an industrial scale, the synthesis might be streamlined by optimizing reaction conditions, using high-purity reagents, and implementing scalable catalytic processes. Continuous flow reactors may be employed to enhance reaction efficiency, yield, and product purity.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: : The bromine atom on the furan ring can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under specific conditions.

Oxidation and Reduction Reactions: : The furan ring and the pyridazinyl moiety can undergo oxidation or reduction, altering the compound’s electronic properties and reactivity.

Hydrolysis: : The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium amide or potassium thiolate under an inert atmosphere.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) aqueous solutions.

Major Products Formed

The products vary based on the reaction type, including substituted furans, oxidized or reduced pyridazines, and hydrolyzed amide derivatives.

Mecanismo De Acción

The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. For instance, in a biological context, it might bind to enzyme active sites, modulating their activity. The presence of the bromine atom and the carboxamide group could enhance binding affinity and selectivity for particular enzymes or receptors, affecting signal transduction pathways or metabolic processes.

Comparación Con Compuestos Similares

Unique Features

The bromine substitution on the furan ring enhances its reactivity compared to unsubstituted furans.

The pyridazinyl-phenyl ether linkage provides additional sites for interaction with biological targets, unlike simpler phenyl-ether compounds.

Similar Compounds

5-bromo-2-furancarboxylic acid: : Lacks the N-methyl and pyridazinyl-phenyl groups, reducing its overall complexity and reactivity.

N-methyl-N-(4-hydroxyphenyl)furan-2-carboxamide: : Similar core structure but without the bromine and pyridazinyl modifications.

6-methyl-N-phenylpyridazin-3-yl ether: : Shares the pyridazinyl-phenyl ether linkage but lacks the furan and carboxamide functionalities.

This article should give you a comprehensive understanding of 5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide and its significance in various scientific disciplines.

Propiedades

IUPAC Name |

5-bromo-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O3/c1-11-3-10-16(20-19-11)23-13-6-4-12(5-7-13)21(2)17(22)14-8-9-15(18)24-14/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWOIZNPDXQWRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2879573.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2879578.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879586.png)

![1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2879591.png)

![N-butyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2879592.png)

![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2879594.png)